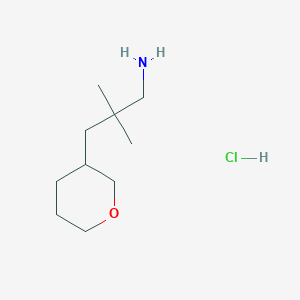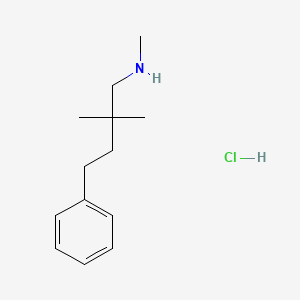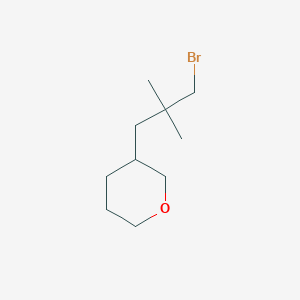![molecular formula C13H19NO B1485408 trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol CAS No. 2165903-40-0](/img/structure/B1485408.png)
trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelsynthese
trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol: ist eine Verbindung, die bei der Synthese von enantiomerenreinen Aminen eingesetzt werden kann, die wichtige Bestandteile von etwa 40% aller aktiven pharmazeutischen Wirkstoffe sind . Diese Amine werden in Medikamenten zur Behandlung von Erkrankungen wie Fettleibigkeit, Parkinson-Krankheit, Narkolepsie, Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung und gutartiger Prostatahyperplasie eingesetzt . Die Struktur der Verbindung ermöglicht die Herstellung neuartiger disubstituierter 1-Phenylpropan-2-amine, die für die Entwicklung dieser Medikamente von Bedeutung sind.
Biokatalyse
Die Verbindung dient als Ausgangsmaterial für biokatalytische Prozesse unter Verwendung von Transaminasen (TAs). TAs bieten eine umweltfreundliche und wirtschaftlich tragfähige Methode zur Herstellung pharmazeutisch relevanter chiraler Amine . Die Verwendung immobilisierter Ganzzell-Biokatalysatoren mit ®-Transaminaseaktivität wurde zur Synthese neuartiger Amine mit hohen Umwandlungsraten und enantiomerem Überschuss berichtet .
Enantioselektive Synthese
Im Bereich der asymmetrischen Synthese kann This compound zur Herstellung enantiomerenreiner Amine verwendet werden. Diese Amine sind für die Herstellung von Medikamenten mit spezifischen, gewünschten physiologischen Wirkungen unerlässlich, da die Enantiomere eines Medikaments unterschiedliche therapeutische Wirkungen haben können .
Verbesserung der kognitiven Funktion
Untersuchungen deuten darauf hin, dass Derivate dieser Verbindung die kognitive Funktion bei Patienten mit Multipler Sklerose verbessern können . Diese Anwendung ist besonders bedeutsam, da sie potenzielle neue Behandlungsmöglichkeiten für neurodegenerative Erkrankungen eröffnet.
Trennungsmittel
Chirale Amine, die von dieser Verbindung abgeleitet sind, können als Trennungsmittel bei der Trennung von Enantiomeren wirken. Dies ist ein kritischer Schritt bei der Herstellung enantiomerenreiner Substanzen, was für viele pharmazeutische Anwendungen eine Voraussetzung ist .
Grüne Chemie
Die Rolle der Verbindung bei der transaminasevermittelten Synthese steht im Einklang mit den Prinzipien der Grünen Chemie. Sie bietet eine Methode zur Herstellung wichtiger Amine, ohne dass Metallkomplexe oder chirale Hilfsstoffe erforderlich sind, die oft mit Umwelt- und Sicherheitsbedenken verbunden sind .
Synthese im industriellen Maßstab
Im industriellen Maßstab kann die Verbindung zur Herstellung großer Mengen chiraler Amine verwendet werden, die für verschiedene pharmazeutische Produkte benötigt werden. Ihre Rolle in der Biokatalyse macht sie für die Produktion im großen Maßstab geeignet, da das Potenzial für kostengünstige und nachhaltige Prozesse besteht .
Wirkmechanismus
Target of Action
It is known that similar compounds interact with transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. They play a crucial role in amino acid metabolism and are often targeted in pharmaceutical research .
Mode of Action
Related compounds have been synthesized using transaminases . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Biochemical Pathways
It is known that transaminases, which are potential targets of this compound, are involved in various biochemical pathways, including amino acid metabolism .
Result of Action
It is known that transaminases, which are potential targets of this compound, play a crucial role in amino acid metabolism .
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3-phenylpropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-8-12(13)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNJOXOXYCOBPN-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)
![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
![{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1485329.png)

![4-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485332.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)
![3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485336.png)
amine hydrochloride](/img/structure/B1485337.png)


![3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485346.png)
![3-[4-(2-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485348.png)
